![molecular formula C13H12N6 B2459688 (E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine CAS No. 537667-44-0](/img/structure/B2459688.png)
(E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine
Description
(E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine, also known as E-3174, is a purine derivative that has been extensively studied for its potential therapeutic benefits. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Antiviral and Antimicrobial Activity
Purine derivatives have been extensively studied for their antiviral and antimicrobial properties. For example, Kelley et al. (1989) synthesized a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, showing significant antirhinovirus activity, highlighting the potential of purine derivatives in combating viral infections (Kelley, Linn, & Selway, 1989). Similarly, Braendvang and Gundersen (2007) explored antimycobacterial activities of 6-(2-furyl)-9-(p-methoxybenzyl)purines, indicating their effectiveness against Mycobacterium tuberculosis, an aspect that can be considered for compounds with similar structures (Braendvang & Gundersen, 2007).
Anti-Cancer Agents
Purine analogues have also been identified as potential anti-cancer agents. Yahyazadeh, Pourrostam, & Rabiee (2003) discussed the synthesis of 9-Benzyl-6-aminopurines from 5-Amino-1-benzyl-4-cyanoimidazoles, which are useful in the development of anti-cancer drugs due to their purine base similarities, providing a foundation for future research into similar compounds (Yahyazadeh, Pourrostam, & Rabiee, 2003).
properties
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-9-4-2-3-5-10(9)6-18-19-13-11-12(15-7-14-11)16-8-17-13/h2-8H,1H3,(H2,14,15,16,17,19)/b18-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZLPWGVEXGHAD-NGYBGAFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322686 | |
Record name | N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
537667-44-0 | |
Record name | N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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